molecular formula C19H24O6 B1617119 (1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione CAS No. 36895-12-2

(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione

Cat. No. B1617119
CAS RN: 36895-12-2
M. Wt: 348.4 g/mol
InChI Key: JOTPYRMNAYGVBN-TYQYQVCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nagilactone E is a natural product found in Retrophyllum rospigliosii and Nageia nagi with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound is used as a key intermediate in the synthesis of complex structures like 8-methylprostaglandins. This involves non-selective reduction, lactonization, and oxidation processes (Schick et al., 1991).
  • It acts as a precursor in the isolation of novel diterpenoids from plant extracts, contributing to the understanding of natural product chemistry (Razak et al., 2011).
  • The compound's derivatives are explored as aromatase inhibitors, highlighting their potential in hormone-related studies (Numazawa & Tachibana, 1994).
  • It is significant in the synthesis and analysis of oxygen-containing bicyclic monoterpenes, aiding in the development of new organic compounds (Kolehmainen et al., 1993).

Chemical Properties and Reactions

  • Research shows its utility in the preparation of azatricyclo compounds, contributing to the field of organic synthesis and chemical transformations (Szulczyk & Struga, 2012).
  • The compound is involved in the synthesis of new sesquiterpenes, providing insights into the synthesis of complex natural products (Dong et al., 2010).
  • Its role in synthetic studies towards the CD Spiroketal of Spongistatins is notable, indicating its significance in advanced synthetic chemistry (Favre et al., 2010).

Molecular Studies and Crystallography

  • The compound and its derivatives are studied for their androgen biosynthesis inhibition properties, showing potential in endocrine research (Djigoué et al., 2012).
  • It is a key subject in studies related to penicillins, underlining its importance in pharmaceutical research (Stoodley & Watson, 1975).
  • The compound's involvement in Diels-Alder reactions offers valuable information for understanding reaction mechanisms in organic chemistry (Camps et al., 1984).

properties

CAS RN

36895-12-2

Product Name

(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione

InChI

InChI=1S/C19H24O6/c1-8(2)14-19-9(7-11(21)23-14)17(3)6-5-10(20)18(4)13(17)12(15(19)25-19)24-16(18)22/h7-8,10,12-15,20H,5-6H2,1-4H3/t10-,12-,13+,14+,15+,17+,18-,19+/m0/s1

InChI Key

JOTPYRMNAYGVBN-TYQYQVCMSA-N

Isomeric SMILES

CC(C)[C@@H]1C23[C@H](O2)[C@@H]4[C@@H]5[C@@](C3=CC(=O)O1)(CC[C@@H]([C@@]5(C(=O)O4)C)O)C

SMILES

CC(C)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CCC(C5(C(=O)O4)C)O)C

Canonical SMILES

CC(C)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CCC(C5(C(=O)O4)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione
Reactant of Route 2
(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione
Reactant of Route 3
(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione
Reactant of Route 4
(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione
Reactant of Route 5
(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione
Reactant of Route 6
(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione

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